1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one
Description
1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
Molecular Formula |
C18H17N3OS |
|---|---|
Molecular Weight |
323.4g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H17N3OS/c1-2-16(22)21-18(23-13-14-9-5-3-6-10-14)19-17(20-21)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
LZEAUINFALZWIV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of benzyl mercaptan with 3-phenyl-1-propionyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(benzylsulfanyl)-1H-tetrazole: Another sulfur-containing heterocycle with similar biological activities.
3-phenyl-1-propionyl-1H-1,2,4-triazole: Lacks the benzylsulfanyl group but shares the triazole core structure.
Uniqueness
1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)propan-1-one is unique due to the presence of both the benzylsulfanyl and propionyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
